molecular formula C11H9N3O5S2 B2388444 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 301337-80-4

2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No. B2388444
CAS RN: 301337-80-4
M. Wt: 327.33
InChI Key: SSMUPGOKLKRIDQ-UHFFFAOYSA-N
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Description

“2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is a compound with the molecular formula C11H6ClNO3S . It’s closely related to “2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate”, which has the molecular formula C11H6NO4S .


Synthesis Analysis

There’s a study that reported the synthesis of “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” analogs . The most potent compound synthesized was “4e”, which showed an IC50 value of 3 μM in cell assay .


Molecular Structure Analysis

The InChI code for “2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is 1S/C11H6ClNO3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate” include a molecular weight of 248.235 Da and a monoisotopic mass of 248.002304 Da .

Scientific Research Applications

RORγ Inhibition

2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives have been discovered as new inhibitors of Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .

Virtual Screening

This compound has been used in structure-based virtual screening targeting the RORγ ligand-binding domain . This process helps in the identification of potential inhibitors of RORγ .

Biological Evaluation

The compound has been used in biological evaluation studies. For instance, compound s4 demonstrated RORγ antagonistic activities with micromolar IC50 values in both an AlphaScreen assay and a cell-based reporter gene assay .

Drug Optimization

Optimization of the s4 compound led to the identification of compounds 7j, 8c, 8k, and 8p, all of which displayed significantly enhanced RORγ inhibition with IC50 values of 40-140 nM . This shows the potential of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide in drug optimization studies.

TNF-α Inhibition

2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs, which are related to 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, have been developed as potent TNF-α inhibitors . This suggests the potential of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide in similar applications.

Protein-Protein Interaction Inhibitor Design

The study of this compound provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

Future Directions

The study on “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” analogs suggests that these compounds could be further optimized for their activity and properties . They provide insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .

properties

IUPAC Name

2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S2/c12-20(16,17)7-4-8(21(13,18)19)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)(H2,12,16,17)(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMUPGOKLKRIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

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